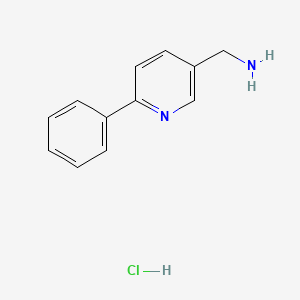
1-(6-Phenylpyridin-3-YL)methanamine hydrochloride
Descripción general
Descripción
“1-(6-Phenylpyridin-3-YL)methanamine hydrochloride” is a chemical compound with the molecular formula C12H13ClN2 . It is a solid substance and its IUPAC name is (6-phenyl-3-pyridinyl)methanamine .
Physical And Chemical Properties Analysis
The molecular weight of “1-(6-Phenylpyridin-3-YL)methanamine hydrochloride” is 184.24 g/mol . More detailed physical and chemical properties could not be found in the available data.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
1-(6-Phenylpyridin-3-yl)methanamine hydrochloride derivatives have been synthesized and evaluated for their antimicrobial properties. The derivatives displayed variable degrees of antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents. The study involved refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol, followed by characterization through IR and 1H NMR spectral data (Visagaperumal et al., 2010).
Catalytic Applications
Research has explored the catalytic potentials of derivatives involving 1-(6-Phenylpyridin-3-yl)methanamine hydrochloride. For example, diiron(III) complexes of tridentate 3N ligands, including derivatives of 1-(6-Phenylpyridin-3-yl)methanamine, have been studied as functional models for methane monooxygenases. These complexes have shown efficiency in selective hydroxylation of alkanes, demonstrating the compound's potential in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).
Antidepressant-like Activity
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to 1-(6-Phenylpyridin-3-yl)methanamine hydrochloride, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high receptor affinity, selectivity, and robust antidepressant-like activity in rat models, underscoring the therapeutic potential of such derivatives in treating depression (Sniecikowska et al., 2019).
Polymerization Catalyst
Research on 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to 1-(6-Phenylpyridin-3-yl)methanamine hydrochloride, has identified their utility in catalyzing the ring-opening polymerization of rac-lactide. These findings are critical for producing polylactide polymers, which are important in biodegradable plastics (Kwon, Nayab, & Jeong, 2015).
Photocytotoxicity and Imaging Applications
Iron(III) complexes containing derivatives of 1-(6-Phenylpyridin-3-yl)methanamine have been synthesized for use in cellular imaging and photocytotoxicity under red light. These complexes have shown significant potential in generating reactive oxygen species and inducing apoptosis in cancer cells, thereby opening new avenues for cancer treatment and diagnostic imaging (Basu et al., 2014).
Propiedades
IUPAC Name |
(6-phenylpyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11;/h1-7,9H,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBDNMAKERGVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Phenylpyridin-3-YL)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)



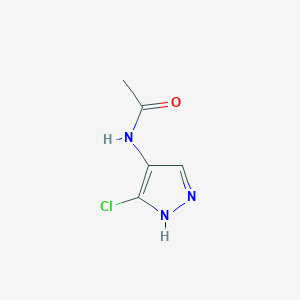
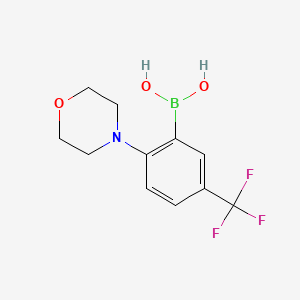
![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)
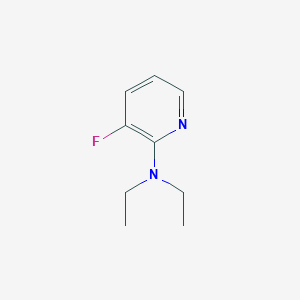
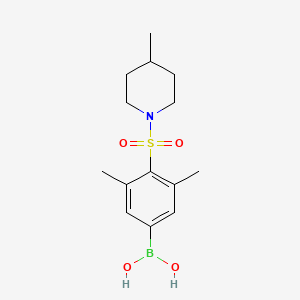
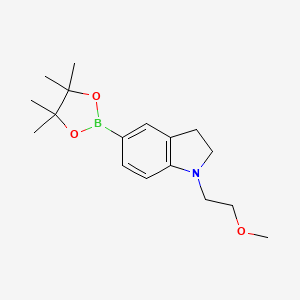
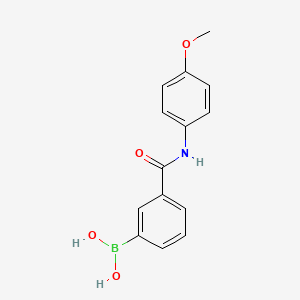
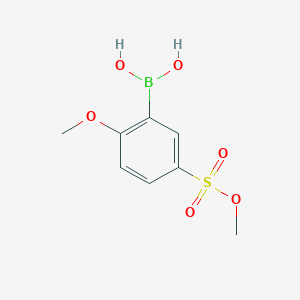
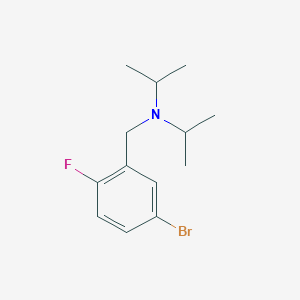
![4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine](/img/structure/B1458618.png)